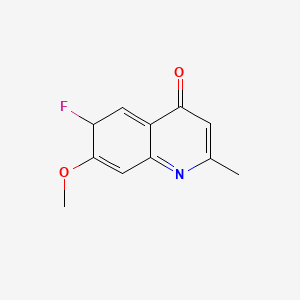![molecular formula C8H16N4O B12344190 (Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)
(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanol diazényl[2-(diméthylamino)-1,4-dihydropyridin-4-ylidène] est un composé chimique de formule moléculaire C8H12N4O. Il s’agit d’un dérivé diazényl d’un cycle pyridine, qui est un hétérocycle aromatique à six chaînons contenant des atomes d’azote.
Méthodes De Préparation
La synthèse du méthanol diazényl[2-(diméthylamino)-1,4-dihydropyridin-4-ylidène] implique généralement la réaction de la 2-(diméthylamino)pyridine avec des sels de diazonium dans des conditions contrôlées. La réaction est effectuée en présence d’un solvant approprié, tel que l’éthanol ou le méthanol, et à une température spécifique afin de garantir la formation du produit souhaité. Les méthodes de production industrielles peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais avec des paramètres optimisés pour augmenter le rendement et la pureté .
Analyse Des Réactions Chimiques
Le méthanol diazényl[2-(diméthylamino)-1,4-dihydropyridin-4-ylidène] subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation d’oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution avec des halogènes ou d’autres électrophiles, conduisant à la formation de dérivés substitués.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des températures spécifiques et des solvants tels que l’éthanol ou le méthanol. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés .
Applications De Recherche Scientifique
Le méthanol diazényl[2-(diméthylamino)-1,4-dihydropyridin-4-ylidène] a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique pour la préparation de divers dérivés et comme unité de base pour des molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d’agrochimiques
Mécanisme D'action
Le mécanisme d’action du méthanol diazényl[2-(diméthylamino)-1,4-dihydropyridin-4-ylidène] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à des effets anticancéreux. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature des interactions du composé .
Comparaison Avec Des Composés Similaires
Le méthanol diazényl[2-(diméthylamino)-1,4-dihydropyridin-4-ylidène] peut être comparé à d’autres composés similaires, tels que :
Dérivés de la pyridazine : Ces composés contiennent également un cycle diazine et présentent des activités biologiques similaires, notamment des propriétés antimicrobiennes et anticancéreuses.
Dérivés de la pyrimidine : Les pyrimidines sont une autre classe de composés diazine avec un large éventail d’activités biologiques, notamment des effets antiviraux et anticancéreux.
Dérivés de la pyrazine : Les pyrazines sont des composés diazine à six chaînons avec des applications dans les produits pharmaceutiques et les agrochimiques.
La particularité du méthanol diazényl[2-(diméthylamino)-1,4-dihydropyridin-4-ylidène] réside dans sa structure spécifique et la présence du groupe diméthylamino, qui peut influencer sa réactivité et son activité biologique .
Propriétés
Formule moléculaire |
C8H16N4O |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol |
InChI |
InChI=1S/C8H16N4O/c1-12(2)7-5-6(3-4-10-7)8(13)11-9/h7,9-10,13H,3-5H2,1-2H3/b8-6-,11-9? |
Clé InChI |
LBWTWACDXBMHQG-QHPIGMMXSA-N |
SMILES isomérique |
CN(C)C1C/C(=C(/N=N)\O)/CCN1 |
SMILES canonique |
CN(C)C1CC(=C(N=N)O)CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)


![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)

![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)

![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)



![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
